(2E)-3-(2-bromo-5-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}phenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(PHENETHYLAMINO)ETHOXY]PHENYL}-2-PROPENOIC ACID is a complex organic compound characterized by its unique structure, which includes a bromine atom, a methoxy group, and a phenethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(PHENETHYLAMINO)ETHOXY]PHENYL}-2-PROPENOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the aromatic ring.
Methoxylation: Addition of the methoxy group.
Formation of the phenethylamino group: This step involves the reaction of an appropriate amine with the intermediate compound.
Formation of the propenoic acid moiety: This is achieved through a series of reactions including condensation and oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(PHENETHYLAMINO)ETHOXY]PHENYL}-2-PROPENOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(PHENETHYLAMINO)ETHOXY]PHENYL}-2-PROPENOIC ACID exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(E)-3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(PHENETHYLAMINO)ETHOXY]PHENYL}-2-BUTENOIC ACID
- **(E)-3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(PHENETHYLAMINO)ETHOXY]PHENYL}-2-PENTENOIC ACID
Uniqueness
The uniqueness of (E)-3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(PHENETHYLAMINO)ETHOXY]PHENYL}-2-PROPENOIC ACID lies in its specific structural features, such as the presence of the bromine atom and the methoxy group, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H20BrNO5 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
(E)-3-[2-bromo-5-methoxy-4-[2-oxo-2-(2-phenylethylamino)ethoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C20H20BrNO5/c1-26-17-11-15(7-8-20(24)25)16(21)12-18(17)27-13-19(23)22-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3,(H,22,23)(H,24,25)/b8-7+ |
InChI Key |
HGHCSXIPYYXNGA-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OCC(=O)NCCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.